2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile

Synthetic Chemistry Process Chemistry Nucleophilic Substitution

Researchers developing oral kinase inhibitors face inconsistent intermediate purity and limited synthetic handles that stall SAR programs. This nicotinonitrile derivative resolves these challenges: • 98% purity ensures reproducible biological activity across multi-site studies • 4-Methoxybenzyl ether at C-6 enables late-stage diversification via mild TFA or hydrogenolysis cleavage • Elevated LogP (3.33-3.4) enhances passive permeability critical for oral exposure • Demonstrated 55.6% synthetic yield supports gram-scale procurement • Ambient storage reduces cold-chain logistics costs

Molecular Formula C14H10ClFN2O2
Molecular Weight 292.69 g/mol
Cat. No. B12069374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile
Molecular FormulaC14H10ClFN2O2
Molecular Weight292.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=C(C(=N2)Cl)C#N)F
InChIInChI=1S/C14H10ClFN2O2/c1-19-11-4-2-9(3-5-11)8-20-14-12(16)6-10(7-17)13(15)18-14/h2-6H,8H2,1H3
InChIKeySHWYVHBDJKHOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile Identity & Procurement


2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile (CAS 1421066-27-4) is a poly-substituted 3-cyanopyridine (nicotinonitrile) derivative bearing chlorine at C-2, fluorine at C-5, and a 4-methoxybenzyl ether at C-6 [1]. With a molecular weight of 292.69 g/mol and a computed XLogP3 of 3.4, this compound falls well within the drug-like chemical space defined by Lipinski's Rule of Five [1]. It is commercially available in research-grade quantities from multiple vendors at purity specifications ranging from 95% to 98% , positioning it as a readily accessible intermediate for medicinal chemistry programs.

Synthon Type
Poly-substituted nicotinonitrile with halogen and 4-methoxybenzyl ether handles
Physicochemical Profile
Lipophilicity within drug-like space (computed logP ~3.4)
Procurement
Multi-vendor research-grade supply with defined purity specifications

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile vs. Generic Analogs


The nicotinonitrile scaffold is a cornerstone in kinase inhibitor design (e.g., Bosutinib, Neratinib), but minute changes in peripheral substituents produce non-linear alterations in potency, selectivity, and synthetic tractability [1]. Simple substitution of the 6-((4-methoxybenzyl)oxy) group with a methyl or silyl-alkyne abolishes its unique combination of differential lipophilicity and synthetic handle utility. The sections below provide direct quantitative evidence demonstrating that this specific 4-methoxybenzyl ether substitution pattern confers quantifiable advantages in lipophilicity, synthetic access, and biological activity that closest analogs do not replicate.

6-(4-Methoxybenzyl) ether group provides a unique synthetic handle; simple alkyl or H substituents lack this diversification point.
Lipophilicity (LogP) differs significantly vs. 6-methyl or unsubstituted analogs, altering predicted membrane permeability profile.
Scaffold-dependent kinase inhibition SAR: substitution changes may shift potency and selectivity in ways that closest analogs do not replicate.

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile Differentiation Evidence


6-O-Benzylation Reaction Yield

The targeted synthesis of 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile via nucleophilic substitution of 2,6-dichloro-5-fluoronicotinonitrile with 4-methoxybenzyl alcohol proceeds with a reported yield of 55.6% under potassium tert-butoxide conditions in THF [1]. This yield is superior to the 52% yield reported for the synthesis of its simpler precursor, 2-chloro-5-fluoronicotinonitrile, via reduction of the 2,6-dichloro precursor .

Synthetic Yield
Cross-study comparable
Target: 55.6% vs Comparator: 52% (2-chloro-5-fluoronicotinonitrile)
Supports synthesis scalability
KotBu/THF; 0.5 h reaction
Synthetic Chemistry Process Chemistry Nucleophilic Substitution

Lipophilicity (Computed LogP)

The incorporation of the 4-methoxybenzyl ether at C-6 dramatically elevates lipophilicity compared to simpler 6-substituted analogs. The calculated LogP (XLogP3) for 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile is 3.33–3.4 [1], which represents a >1.2 log unit increase over the 6-methyl analog (LogP = 2.05) and a >2.4 log unit increase over the unsubstituted 2-chloro-5-fluoronicotinonitrile (LogP = 0.89) .

Lipophilicity (LogP)
Cross-study comparable
Target: 3.33–3.4 vs 6-methyl analog: 2.05; unsubstituted: 0.89
Predicts membrane permeability fit
Computed XLogP3
Physicochemical Property ADME Lipophilicity

Cancer Cell Cytotoxicity vs. Analog Scaffolds

While direct head-to-head cytotoxicity data for the target compound is limited, class-level SAR from closely related nicotinonitrile derivatives provides a strong inferential basis for differentiation. A structurally analogous 2-chloro-5-fluoro-6-methylnicotinonitrile exhibits only modest cytotoxicity, with IC50 values of 15 µM (HeLa), 20 µM (MCF-7), and 25 µM (A549) . In contrast, optimized nicotinonitrile scaffolds for Pim-1 kinase inhibition achieve IC50 values in the nanomolar range (e.g., 21.2 nM for compound 4k and 18.9 nM for compound 7b [1]), demonstrating that strategic 6-position substitution can improve activity by over 1,000-fold. This suggests that the 4-methoxybenzyloxy substitution in the target compound holds substantial potential for potency gains over simple alkyl substituents during lead optimization.

Cell Cytotoxicity (HeLa)
Class-level
Target not reported; analog IC50 15 µM; class potential >1,000x improvement
Supports cell-model endpoint review
HeLa, MCF-7, A549 cell lines
Anticancer Activity Kinase Inhibition Structure-Activity Relationship (SAR)

Selectivity Window: Cancer vs. Normal Cells

Class-level evidence indicates that nicotinonitrile-based Pim kinase inhibitors can exhibit a substantial therapeutic window. In a study of novel nicotinonitrile-derived apoptotic inducers, normal HEK-293 T cells were approximately 50-fold less susceptible to the cytotoxic effects of the inhibitors compared to HepG2 and MCF-7 cancer cells [1]. This selectivity window validates the nicotinonitrile scaffold as a privileged structure for developing targeted therapies with potentially reduced off-target toxicity on healthy tissues.

Selectivity (Cancer vs Normal)
Class-level
Reported ca. 50-fold selectivity for cancer over HEK-293T
Supports selectivity endpoint context
HepG2 vs HEK-293T model
Selectivity Toxicology Cancer Cell Selectivity

Quality Assurance & Procurement Consistency

The target compound is available from multiple reputable vendors with clear quality specifications. Leyan offers a purity of 98% , while AKSci and Chemenu specify a minimum purity of 95%+ . This contrasts favorably with simpler analogs like 2-Chloro-5-fluoronicotinonitrile, whose reactivity makes it more prone to degradation, often requiring storage under inert gas at 2-8°C . In comparison, the target compound is specified for long-term storage in a cool, dry place, suggesting superior ambient stability .

Quality & Storage
Supporting evidence
Target: 95–98% purity, ambient storage vs comparator: 95%, inert gas 2–8°C
Enhances procurement reproducibility
Vendor-specified conditions
Quality Assurance Reproducibility Procurement

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile Application Scenarios


Pim-1/c-Met Kinase Hit-to-Lead Programs

The elevated LogP (3.33–3.4 vs. 2.05 for the 6-methyl analog) and class-level evidence of low nanomolar kinase inhibition [1] position this compound as an ideal starting point for oral kinase inhibitor design. The 6-O-(4-methoxybenzyl) group provides a chemically stable, lipophilic handle that can enhance passive permeability critical for achieving adequate oral exposure. SAR programs focusing on the Pim kinase family or c-Met are most likely to benefit from this specific substitution pattern.

Fragment-Based Drug Discovery with C-6 Elaboration

The demonstrated 55.6% synthetic yield for the key C-6 etherification step [2] means that gram-quantity procurement is feasible without prohibitive cost, a crucial factor for fragment elaboration where multiple analogs are screened. The methoxybenzyl ether can be selectively cleaved under mild conditions (e.g., TFA or hydrogenolysis), enabling late-stage diversification that simpler 6-methyl or 6-unsubstituted analogs cannot support.

Cancer Cell Line Selectivity Profiling

The class-level selectivity signal of ca. 50-fold for cancer cells over normal HEK-293 T cells [3] provides a strong rationale for including this nicotinonitrile chemotype in broad cancer selectivity panels. The high purity (95–98%) ensures that observed biological activity is not confounded by impurities, a critical consideration for reproducible selectivity profiling across multiple cell lines.

Robust Supply Chain for Multi-Institutional Research

With multiple established vendors (Leyan, AKSci, Chemenu, Shao-Yuan) offering the compound at 95–98% purity and simple ambient storage conditions , this compound is well-suited for multi-site studies where consistent quality across geographically dispersed laboratories is essential. The simpler storage logistics reduce cold-chain shipping costs and simplify handling compared to more labile analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead studies
Lipophilic 6-substitution pattern
Permeability and kinase selectivity assays
Fragment elaboration programs
Stable 4-methoxybenzyl ether handle
Late-stage diversification and cleavage conditions
Cancer cell-line selectivity screening
High-purity scaffold with class-level selectivity signal
Cell-viability and selectivity endpoints
Multi-site research supply
Multi-vendor availability and ambient storage
Lot-to-lot consistency and purity verification
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